Sulfanilic acid, N-(amidinoamidino)-

Vue d'ensemble

Description

Sulfanilic acid, N-(amidinoamidino)- is a useful research compound. Its molecular formula is C8H11N5O3S and its molecular weight is 257.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sulfanilic acid, N-(amidinoamidino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfanilic acid, N-(amidinoamidino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

Biguanides interact with their targets by inhibiting the activity of mitochondrial complex I . This inhibition leads to a decrease in ATP production, causing a state of energy stress within the cell . In response to this energy stress, cells activate compensatory mechanisms, such as increasing glucose uptake and reducing glucose production . This mode of action is unique among oral antihyperglycemic drugs .

Pharmacokinetics

The pharmacokinetics of biguanides, including N-(4-Sulfophenyl)biguanide, involve absorption, distribution, metabolism, and excretion (ADME). Biguanides are absorbed from the gastrointestinal tract and distributed throughout the body . The pharmacokinetic properties of biguanides can be influenced by various factors, including renal function, age, and the presence of other medications .

Action Environment

The action, efficacy, and stability of N-(4-Sulfophenyl)biguanide can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other medications can affect the pharmacokinetics of biguanides, potentially altering their efficacy and safety

Analyse Biochimique

Biochemical Properties

N-(4-Sulfophenyl)biguanide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It has been observed that exposure to sulfanilic acid, a related compound, can have a starvation-like effect on bacterial cells It is possible that N-(4-Sulfophenyl)biguanide may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that sulfanilic acid, a related compound, can be produced by sulfonation of aniline with concentrated sulfuric acid . This process involves a series of intramolecular rearrangements It is possible that N-(4-Sulfophenyl)biguanide may exert its effects through similar molecular mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that sulfanilic acid, a related compound, is involved in the biodegradation pathway in certain bacteria It is possible that N-(4-Sulfophenyl)biguanide may be involved in similar metabolic pathways

Activité Biologique

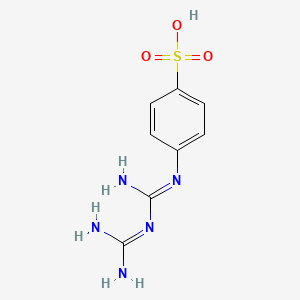

Sulfanilic acid, N-(amidinoamidino)-, is a derivative of sulfanilic acid that has garnered attention for its potential biological activities. This compound is characterized by its amidinoamidino functional group, which may influence its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C7H10N4O3S

- Molecular Weight : 218.25 g/mol

- CAS Number : 6405-80-7

The unique structure of sulfanilic acid, N-(amidinoamidino)- contributes to its biological activity. The presence of the sulfonic acid group and the amidine moiety is crucial for its interaction with biological targets.

Sulfanilic acid, N-(amidinoamidino)- exhibits several mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit dihydropteroic acid synthase, an enzyme critical in bacterial folate synthesis. This inhibition pathway suggests potential antimicrobial properties against bacteria such as Escherichia coli .

- Antimicrobial Activity : Although sulfanilic acid itself has limited antibacterial activity, derivatives like L-Alanyl-L-alanyl-L-2-[(4-sulfophenyl)amino]glycine demonstrate significantly enhanced potency (207 times more effective than sulfanilic acid) due to improved membrane permeability .

- Catalytic Properties : Sulfanilic acid has also been identified as an efficient catalyst in organic reactions, which may relate to its ability to facilitate various biochemical processes .

Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy :

- A study investigated the antimicrobial properties of sulfanilic acid derivatives against various strains of bacteria. The findings indicated that while sulfanilic acid showed poor activity, certain derivatives exhibited significant inhibitory effects on E. coli, suggesting that structural modifications can enhance biological efficacy .

- Toxicological Assessment :

- Catalytic Applications :

Propriétés

IUPAC Name |

4-[[amino-(diaminomethylideneamino)methylidene]amino]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3S/c9-7(10)13-8(11)12-5-1-3-6(4-2-5)17(14,15)16/h1-4H,(H,14,15,16)(H6,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURZSIQUBHOHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N=C(N)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960204 | |

| Record name | 4-(N'-Carbamimidoylcarbamimidamido)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6405-80-7, 39604-29-0 | |

| Record name | Sulfanilic acid, N-(amidinoamidino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006405807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylbiguanide-p-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(N'-Carbamimidoylcarbamimidamido)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Amidinoamidino)sulfanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.